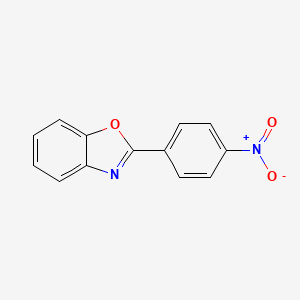

Benzoxazole, 2-(4-nitrophenyl)-

Description

Significance of Benzoxazole (B165842) Heterocycles in Contemporary Chemical Research

Benzoxazole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a versatile and important heterocycle in numerous scientific domains. rsc.orgwikipedia.org Its planar structure and aromaticity confer relative stability, while also providing reactive sites for functionalization. wikipedia.orgglobalresearchonline.net This inherent reactivity makes benzoxazoles valuable starting materials for the synthesis of more complex, often bioactive, molecules. wikipedia.orgjocpr.com

The significance of benzoxazole derivatives is underscored by their wide spectrum of pharmacological activities. nih.govresearchgate.net These compounds have been investigated for their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. jocpr.comnih.govresearchgate.netnih.gov The structural similarity of the benzoxazole nucleus to naturally occurring purine (B94841) bases, such as adenine (B156593) and guanine, is thought to facilitate their interaction with biological macromolecules, contributing to their diverse biological effects. jocpr.com Furthermore, benzoxazole derivatives have found applications in materials science, for instance, as optical brighteners and fluorescent probes. wikipedia.orgglobalresearchonline.net

Evolution of Research Trajectories for Substituted Benzoxazoles

Research into substituted benzoxazoles has evolved significantly over the years, moving from fundamental synthesis to the rational design of molecules with specific biological or material properties. rsc.orgnih.gov Initially, the focus was on developing efficient synthetic methods to access the benzoxazole core. rsc.org Traditional methods often involved the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. rsc.orgnih.gov

A major trajectory in current research is the exploration of structure-activity relationships (SAR). nih.govnih.gov By systematically modifying the substituents on the benzoxazole ring, researchers can probe how different functional groups influence the biological activity of the molecule. nih.govresearchgate.net This has led to the identification of key structural features responsible for the desired pharmacological effects, guiding the design of more potent and selective compounds. nih.govresearchgate.net For instance, aryl-substituted benzoxazoles have shown significant promise in various therapeutic areas. researchgate.net

Methodological Frameworks in the Study of Complex Organic Systems

The study of complex organic systems, including the synthesis and characterization of molecules like Benzoxazole, 2-(4-nitrophenyl)-, relies on a robust set of methodological frameworks. These frameworks encompass both the practical aspects of chemical synthesis and the theoretical tools used to understand and predict molecular behavior.

In synthetic organic chemistry, the development of novel reactions and methodologies is crucial for accessing new and complex molecular architectures. polytechnique.edu This includes the discovery of original and efficient reactions, often catalyzed by transition metals, that allow for the formation of specific chemical bonds with high selectivity. unistra.fr The concept of the "ideal" reaction, which aims for maximum efficiency with minimal environmental impact, is a guiding principle in modern synthetic design. polytechnique.edu

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool. nih.gov These theoretical methods allow for the calculation of molecular geometries, electronic structures, and spectroscopic properties, providing insights into reaction mechanisms and the nature of chemical bonding. nih.gov For instance, theoretical calculations can help to understand the photophysical properties of fluorescent molecules by modeling their electronic transitions. nih.gov

The characterization of newly synthesized compounds is another critical component of the methodological framework. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the structure and purity of organic molecules. evitachem.comnih.gov

Contextualizing Benzoxazole, 2-(4-nitrophenyl)- within Modern Organic Synthesis and Theory

Benzoxazole, 2-(4-nitrophenyl)- is a specific derivative of the benzoxazole family, featuring a 4-nitrophenyl group attached at the 2-position of the benzoxazole ring. ontosight.ainih.gov This particular substitution pattern places the compound at the intersection of several key areas of modern organic chemistry.

The synthesis of 2-arylbenzoxazoles, including the 4-nitro substituted analogue, is a well-established yet continually evolving area of research. rsc.orgnih.gov The presence of the electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the starting materials and the properties of the final product. nih.govmdpi.com For example, in some synthetic routes, aromatic aldehydes bearing electron-withdrawing groups have been shown to give better yields. nih.gov However, in other cases, the presence of a nitro group has been reported to decrease the yield. nih.gov

From a theoretical perspective, the introduction of the 4-nitrophenyl group is expected to significantly impact the electronic and photophysical properties of the benzoxazole core. The nitro group is a strong electron-withdrawing group, which can lead to interesting charge-transfer characteristics within the molecule. nih.gov This can influence its absorption and emission spectra, making it a candidate for studies in materials science and as a fluorescent probe. researchgate.net The study of such substituted benzoxazoles contributes to a deeper understanding of structure-property relationships in organic functional materials. globalresearchonline.net

The compound also serves as a valuable research chemical for exploring potential biological activities. ontosight.ai The benzoxazole scaffold is a known pharmacophore, and the addition of the nitrophenyl group can modulate its interaction with biological targets. nih.govontosight.ai

Chemical and Physical Properties of Benzoxazole, 2-(4-nitrophenyl)-

| Property | Value | Source |

| Molecular Formula | C13H8N2O3 | nih.govepa.gov |

| Molecular Weight | 240.21 g/mol | nih.gov |

| IUPAC Name | 2-(4-nitrophenyl)-1,3-benzoxazole | nih.gov |

| CAS Number | 840-58-4 | ontosight.ainih.gov |

| Synonyms | 2-(p-Nitrophenyl)benzoxazole, Benzoxazole, 2-(p-nitrophenyl)- | nih.gov |

Spectroscopic Data of Benzoxazole, 2-(4-nitrophenyl)-

| Spectroscopy | Data | Source |

| Proton NMR (¹H NMR) | Signals corresponding to the aromatic protons confirm the structure. | evitachem.com |

| Infrared (IR) | 3042 cm⁻¹ (Aromatic C-H stretching), 1624 cm⁻¹ | researchgate.net |

Crystallographic Data of Benzoxazole, 2-(4-nitrophenyl)-

| Parameter | Value | Source |

| Crystal System | Data not available in the provided search results. | |

| Space Group | Data not available in the provided search results. | |

| Unit Cell Dimensions | Data not available in the provided search results. |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOXEYMSPNBMHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061202 | |

| Record name | Benzoxazole, 2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

840-58-4 | |

| Record name | 2-(4-Nitrophenyl)benzoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=840-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoxazole, 2-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000840584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoxazole, 2-(4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoxazole, 2-(4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzoxazole, 2 4 Nitrophenyl and Its Derivatives

Classical and Retrosynthetic Approaches to the Benzoxazole (B165842) Scaffold

The traditional and still widely practiced methods for constructing the benzoxazole core primarily rely on the cyclization of ortho-substituted aminophenols. These methods are foundational and provide a straightforward retrosynthetic disconnection to readily available starting materials.

Cyclization Reactions and Precursor Transformations

The most common classical approach to the benzoxazole scaffold involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives, such as acyl chlorides or esters. nih.govbeilstein-journals.orgrsc.org For the synthesis of Benzoxazole, 2-(4-nitrophenyl)-, this would typically involve the reaction of 2-aminophenol with 4-nitrobenzoic acid or 4-nitrobenzoyl chloride. These reactions often require high temperatures and the use of strong acids to facilitate the dehydration and subsequent cyclization. beilstein-journals.org

Another well-established method is the oxidative cyclization of phenolic Schiff bases, which are formed from the condensation of 2-aminophenols with aldehydes. dergipark.org.tr In the case of Benzoxazole, 2-(4-nitrophenyl)-, the precursor would be the Schiff base derived from 2-aminophenol and 4-nitrobenzaldehyde (B150856). Various oxidizing agents can be employed to promote the ring closure.

Furthermore, the reaction of 2-aminophenols with nitriles, often catalyzed by a strong acid, provides another route to 2-substituted benzoxazoles. nih.gov The reaction of 2-aminophenol with 4-nitrobenzonitrile (B1214597) would directly yield the target compound. The use of triflic anhydride (B1165640) (Tf2O) and 2-fluoropyridine (B1216828) can activate tertiary amides for reaction with 2-aminophenols, leading to the formation of 2-substituted benzoxazoles through a cascade of activation, nucleophilic addition, intramolecular cyclization, and elimination. nih.gov

A retrosynthetic analysis of Benzoxazole, 2-(4-nitrophenyl)- reveals two primary bond disconnections that lead to logical precursors:

C2-N bond and C2-O bond disconnection: This leads back to 2-aminophenol and a 4-nitrophenyl carbonyl equivalent (e.g., 4-nitrobenzoic acid, 4-nitrobenzoyl chloride, or 4-nitrobenzaldehyde). This is the basis for the most common synthetic strategies.

Disconnection of the oxazole (B20620) ring from the benzene (B151609) ring: This less common approach would involve the formation of the benzene ring onto a pre-existing oxazole structure, which is generally a more complex and less practical strategy.

The following table summarizes some classical cyclization reactions for the synthesis of benzoxazole derivatives.

| Precursors | Reagents/Conditions | Product | Reference(s) |

| 2-Aminophenol, 4-Nitrobenzoic Acid | Strong acid, high temperature | Benzoxazole, 2-(4-nitrophenyl)- | beilstein-journals.org |

| 2-Aminophenol, 4-Nitrobenzaldehyde | Oxidizing agent | Benzoxazole, 2-(4-nitrophenyl)- | dergipark.org.tr |

| 2-Aminophenol, 4-Nitrobenzoyl Chloride | Benzene, room temperature | Benzoxazole, 2-(4-nitrophenyl)- | |

| 2-Aminophenol, Tertiary Amide | Triflic anhydride, 2-Fluoropyridine | 2-Substituted Benzoxazole | nih.gov |

Strategic Functionalization of the Aromatic Ring System

Functionalization of the benzoxazole ring system can be achieved either by using pre-functionalized precursors or by direct modification of the benzoxazole core. In the context of Benzoxazole, 2-(4-nitrophenyl)-, the nitro group on the 2-phenyl substituent is introduced via the starting material, 4-nitrobenzoic acid or its derivative.

However, modifications to the benzo portion of the benzoxazole are also of significant interest. This is typically achieved by starting with a substituted 2-aminophenol. For instance, using a 4-chloro-2-aminophenol or a 4-methyl-2-aminophenol in the condensation reaction would lead to a 5-chloro- or 5-methyl-substituted 2-(4-nitrophenyl)benzoxazole, respectively. The electronic nature of the substituents on the 2-aminophenol can influence the reaction yield, with electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring reported to increase the yield of the cyclized product.

Direct functionalization of the pre-formed benzoxazole ring is also possible, though can be challenging due to the fused ring system's reactivity. nih.gov Palladium-catalyzed C-H activation has been employed for the ortho-alkenylation of 2-amidophenols, which subsequently cyclize to form remotely functionalized 2-aryl benzoxazoles. researchgate.netnitrkl.ac.in This highlights a strategy where functionalization of the aniline (B41778) precursor precedes cyclization.

Contemporary Catalytic Approaches in Benzoxazole, 2-(4-nitrophenyl)- Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods. The synthesis of benzoxazoles, including the 2-(4-nitrophenyl) derivative, has benefited significantly from these advancements.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles. nitrkl.ac.in Copper-catalyzed reactions are particularly prevalent. For instance, copper(I) iodide (CuI) in combination with a Brønsted acid can catalyze the cyclization of 2-aminophenols with β-diketones. acs.orgorganic-chemistry.org Copper-catalyzed hydroamination of alkynones with 2-aminophenols also provides a route to functionalized benzoxazoles. rsc.org

Palladium catalysis is another important strategy. For example, palladium-catalyzed three-component couplings of aryl halides, amino alcohols, and tert-butyl isocyanide can be adapted to synthesize benzoxazoles by using 2-aminophenols instead of amino alcohols. organic-chemistry.org Direct C-H arylation of benzoxazoles with aryl chlorides can be achieved using an NHC-Pd(II)-Im complex as a catalyst. organic-chemistry.org Iron-catalyzed redox condensation of o-hydroxynitrobenzenes with alcohols also provides a pathway to 2-substituted benzoxazoles. organic-chemistry.org

The following table provides examples of transition metal-catalyzed reactions for benzoxazole synthesis.

| Catalyst | Reactants | Product | Reference(s) |

| Copper(I) Iodide / Brønsted Acid | 2-Aminophenol, β-Diketone | 2-Substituted Benzoxazole | acs.orgorganic-chemistry.org |

| Copper Catalyst | 2-Aminophenol, Alkynone | Functionalized Benzoxazole | rsc.org |

| Palladium Catalyst | Aryl Halide, 2-Aminophenol, tert-Butyl Isocyanide | 2-Substituted Benzoxazole | organic-chemistry.org |

| NHC-Pd(II)-Im Complex | Benzoxazole, Aryl Chloride | 2-Aryloxazole | organic-chemistry.org |

| Iron Catalyst | o-Hydroxynitrobenzene, Alcohol | 2-Substituted Benzoxazole | organic-chemistry.org |

Organocatalysis and Biocatalysis in Benzoxazole Formation

Organocatalysis offers a metal-free alternative for benzoxazole synthesis. An organocatalytic protocol using 1-iodo-4-nitrobenzene (B147127) as a catalyst and oxone as a terminal oxidant has been developed for the synthesis of 2-substituted benzoxazoles from anilides. acs.orgnih.govacs.org This method proceeds via oxidative C-H functionalization and C-O bond formation at room temperature. nih.govacs.org N-heterocyclic carbenes (NHCs) have also been employed to catalyze the intramolecular cyclization of aldimines generated from 2-aminophenols and aromatic aldehydes, yielding 2-arylbenzoxazoles under mild conditions. organic-chemistry.org

Biocatalysis is an emerging green approach for benzoxazole synthesis. Lipases, for example, have been used for the kinetic resolution of benzoxazole derivatives through transesterification and hydrolysis, yielding enantiomerically enriched products. nih.gov The biosynthesis of nataxazole, an antitumor agent, involves an enzymatic cascade that forms the benzoxazole ring, and these enzymes have been harnessed to synthesize novel halogenated benzoxazoles. nih.gov A urease-artificial metalloenzyme cascade has also been reported for the synthesis of 2-alkyl- and 2-arylbenzoxazoles. researchgate.net

Nanoparticle-Mediated Synthesis

Nanoparticles have gained attention as highly efficient and recyclable catalysts in organic synthesis. Copper(II) oxide nanoparticles have been used for the ligand-free intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles. organic-chemistry.org Cadmium oxide nanoparticles (CdO NPs) have been successfully employed as catalysts for the cyclocondensation of o-aminophenol with various substituted aromatic aldehydes, including 4-nitrobenzaldehyde, to produce benzoxazole derivatives with high yields. dergipark.org.tr This method offers advantages such as short reaction times and catalyst recyclability. dergipark.org.tr Magnetic nanoparticles, such as Fe3O4@SiO2-FeLBpn, have also been utilized as catalysts for the synthesis of benzoxazole derivatives. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes for Benzoxazole, 2-(4-nitrophenyl)-

The growing emphasis on environmental protection has spurred the development of green and sustainable synthetic methodologies for producing valuable chemical compounds, including 2-(4-nitrophenyl)benzoxazole. These approaches prioritize the use of non-toxic reagents and solvents, enhance energy efficiency, and minimize the generation of hazardous waste. ijpbs.com Key strategies in this endeavor include the adoption of solvent-free reaction conditions, the use of aqueous media, and the implementation of processes that maximize atom economy.

Solvent-Free and Aqueous Reaction Conditions

A significant advancement in the green synthesis of benzoxazoles involves the reduction or complete elimination of hazardous organic solvents. Researchers have successfully employed solvent-free and aqueous conditions to synthesize these compounds, often with the aid of catalysts and alternative energy sources.

One notable approach involves the use of a magnetically separable nanocatalyst, Ag@Fe2O3, for the synthesis of 2-phenyl benzoxazole derivatives. ckthakurcollege.net This method allows for the reaction to be carried out in a mixture of ethanol (B145695) and water, with a 1:4 ratio proving to be the most effective. ckthakurcollege.net The use of water as a primary solvent is a cornerstone of green chemistry, and its application in these syntheses represents a significant step towards sustainability. nih.govorgchemres.org Furthermore, some protocols have been developed that utilize only water as the reaction medium, promoted by catalysts like Dowex 50W at elevated temperatures. nih.gov

Solvent-free conditions, often facilitated by ultrasound irradiation, present another effective green alternative. nih.gov For instance, the synthesis of benzoxazoles has been achieved with moderate to good yields by reacting 2-aminophenols with aromatic aldehydes under solvent-free sonication. nih.gov This method is advantageous due to its faster reaction rates and high yields, with water being the only byproduct. nih.gov The optimization of such reactions has demonstrated that a minimal amount of catalyst is sufficient to achieve excellent yields in a short time frame. ckthakurcollege.net

Electrochemical methods also offer a green route to benzoxazole synthesis in aqueous solutions. rsc.org These reactions can be performed at room temperature without the need for a catalyst, directly producing 2-arylbenzoxazoles with high yields. rsc.org

The following table summarizes various green synthetic conditions for benzoxazole derivatives.

| Catalyst/Method | Solvent System | Reaction Conditions | Key Advantages |

| Ag@Fe2O3 nanoparticles | Ethanol:Water (1:4) | Room Temperature | Recyclable catalyst, mild conditions. ckthakurcollege.net |

| LAIL@MNP | Solvent-free | Ultrasound irradiation (70°C, 30 min) | Rapid reaction, high yields, water as sole byproduct, recyclable catalyst. nih.gov |

| Electrochemical Synthesis | Aqueous solution | Carbon electrode, room temperature | Catalyst-free, environmentally friendly. rsc.org |

| Dowex 50W | Water | 70°C | Use of a reusable catalyst in a green solvent. nih.gov |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. jocpr.com Synthetic routes with high atom economy are inherently more sustainable and environmentally benign.

Electrochemical synthesis of benzoxazoles is a prime example of an atom-economical method. rsc.org This approach proceeds via an ECCE (electron transfer + chemical reaction + chemical reaction + electron transfer) mechanism, which efficiently converts the reactants to the desired product without the need for auxiliary reagents that would generate waste. rsc.org

The use of recyclable catalysts is a crucial strategy for waste minimization. ckthakurcollege.netnih.gov For example, the Ag@Fe2O3 nanocatalyst used in the synthesis of 2-phenyl benzoxazole derivatives can be easily separated from the reaction mixture using an external magnet and reused for multiple cycles without a significant loss of activity. ckthakurcollege.net Similarly, the Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) catalyst can be recovered and reused, making the process more economical and environmentally friendly. nih.gov

Furthermore, synthetic methods that produce benign byproducts, such as water, are highly desirable. nih.gov The reaction of 2-aminophenols and aldehydes under solvent-free sonication is a notable example, as it generates only water, thus avoiding the formation of hazardous waste streams. nih.gov

The following table highlights strategies that enhance atom economy and minimize waste in the synthesis of benzoxazoles.

| Strategy | Example | Outcome |

| High Atom Economy Reaction | Electrochemical synthesis | Direct conversion of reactants to product with minimal byproducts. rsc.org |

| Recyclable Catalyst | Ag@Fe2O3 nanoparticles | Reduced catalyst waste and cost. ckthakurcollege.net |

| Recyclable Catalyst | LAIL@MNP | Multiple reuse cycles with sustained catalytic activity. nih.gov |

| Benign Byproduct Formation | Solvent-free sonication synthesis | Water as the sole byproduct. nih.gov |

Regioselectivity and Reaction Optimization in Benzoxazole, 2-(4-nitrophenyl)- Synthesis

The synthesis of 2-substituted benzoxazoles, including 2-(4-nitrophenyl)benzoxazole, often involves the condensation of a 2-aminophenol with a corresponding aldehyde or carboxylic acid derivative. Achieving high regioselectivity and optimizing reaction conditions are critical for ensuring the efficient and clean formation of the desired product.

Regioselectivity in this context refers to the specific formation of the 2-substituted benzoxazole isomer over other potential products. One-pot synthetic methods have been developed that demonstrate high regioselectivity for 2-arylbenzoxazoles. jocpr.com For instance, the use of ionic liquids like 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4) as both the reaction medium and promoter can lead to high yields of the desired 2-substituted product under ambient conditions. jocpr.com A divergent synthesis approach has also been described that can selectively yield either 3-substituted benzisoxazoles or 2-substituted benzoxazoles from a common intermediate by carefully controlling the reaction conditions. organic-chemistry.org

Reaction optimization is a multifaceted process that involves adjusting various parameters to maximize yield and minimize reaction time and side products. Key parameters that are often optimized include the choice and amount of catalyst, the solvent system, the reaction temperature, and the reaction time. ckthakurcollege.netmdpi.commdpi.com

For the synthesis of 2-(4-nitrophenyl)benzoxazole, optimization studies have explored various conditions. In one instance, the reaction of 2-aminophenol with 4-nitrobenzaldehyde in the presence of an imidazolium (B1220033) chloride catalyst was found to be highly sensitive to temperature, with a satisfactory yield of 52% being achieved at 160°C. mdpi.com

The use of nanocatalysts has also been a focus of optimization studies. For the Ag@Fe2O3 catalyzed synthesis of 2-phenyl benzoxazole, it was determined that 20 mg of the catalyst was sufficient to achieve an excellent yield in just 7 minutes. ckthakurcollege.net Increasing the amount of catalyst did not lead to a further improvement in yield. ckthakurcollege.net The choice of solvent was also critical, with an ethanol-water mixture proving to be optimal. ckthakurcollege.net

Microwave and ultrasound-assisted syntheses have been shown to significantly reduce reaction times compared to conventional methods. mdpi.com For example, the condensation of 4-O-alkylated benzaldehyde (B42025) derivatives with 2-aminophenol to form the Schiff base precursor for benzoxazoles was reduced from 1 hour to just 5 minutes using these techniques. mdpi.com

The following table presents a summary of optimized reaction conditions for the synthesis of benzoxazole derivatives.

| Reactants | Catalyst/Method | Solvent | Temperature | Time | Yield |

| 2-Aminophenol, 4-Nitrobenzaldehyde | Imidazolium chloride | DMA | 160°C | 8 h | 52% mdpi.com |

| 2-Aminophenol, Benzaldehyde | Ag@Fe2O3 nanoparticles | Ethanol:Water | Room Temp. | 7 min | Excellent ckthakurcollege.net |

| 4-O-Alkylated benzaldehydes, 2-Aminophenol | ZnO nanoparticles | Ethanol | Room Temp. | 1 h | ~85% mdpi.com |

| 4-O-Alkylated benzaldehydes, 2-Aminophenol | ZnO nanoparticles (Microwave) | Ethanol | 30°C | 5 min | ~84% mdpi.com |

Advanced Spectroscopic and Diffraction Techniques in the Structural Elucidation of Benzoxazole, 2 4 Nitrophenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular structure of Benzoxazole (B165842), 2-(4-nitrophenyl)-. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively, allowing for a detailed structural map to be constructed.

In ¹H NMR spectroscopy of a related compound, 2-(4-nitrophenyl)-1H-benzimidazole, the protons on the 4-nitrophenyl ring typically appear as a multiplet in the downfield region, around 8.41-8.44 ppm. rsc.org The protons of the benzoxazole moiety also exhibit characteristic shifts, with the protons on the benzene (B151609) ring appearing between 7.28 and 7.73 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. For 2-(4-nitrophenyl)-1H-benzimidazole, key signals include those for the carbon atoms of the benzimidazole (B57391) ring system and the 4-nitrophenyl group, with resonances observed at approximately 149.46, 148.26, 136.50, 127.85, and 124.76 ppm. rsc.org

Interactive Data Table: Representative NMR Data for a Related Benzoxazole Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.41-8.44 | m | Protons on 4-nitrophenyl ring |

| ¹H | 7.66-7.73 | m | Protons on benzoxazole ring |

| ¹H | 7.28 | s | Protons on benzoxazole ring |

| ¹³C | 149.46 | Carbon on benzimidazole ring | |

| ¹³C | 148.26 | Carbon on 4-nitrophenyl ring | |

| ¹³C | 136.50 | Carbon on benzimidazole ring | |

| ¹³C | 127.85 | Carbon on 4-nitrophenyl ring | |

| ¹³C | 124.76 | Carbon on 4-nitrophenyl ring |

Note: Data is for the related compound 2-(4-nitrophenyl)-1H-benzimidazole and serves as a representative example. rsc.org

Multidimensional NMR Experiments for Connectivity Determination

While one-dimensional NMR provides information about the chemical environment of individual nuclei, multidimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for determining the connectivity between atoms. nih.gov A COSY spectrum reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For Benzoxazole, 2-(4-nitrophenyl)-, this would confirm the connectivity of the protons within the benzoxazole and nitrophenyl rings.

The HSQC experiment correlates proton signals with their directly attached carbon atoms, providing a powerful tool for assigning carbon resonances based on the already assigned proton spectrum. nih.gov This is particularly useful in complex regions of the ¹³C NMR spectrum where signal overlap may occur.

Isotopic Labeling Strategies in NMR Analysis

In cases of complex spectra or for studying specific structural or dynamic features, isotopic labeling can be a powerful tool. sigmaaldrich.comnih.gov While not always necessary for a molecule of this size, labeling with ¹³C or ¹⁵N can enhance sensitivity and allow for the use of specialized NMR experiments. sigmaaldrich.com For instance, uniform ¹³C and ¹⁵N labeling would enable the use of three-dimensional NMR experiments to resolve any spectral overlap and provide additional structural constraints. sigmaaldrich.com

Selective isotopic labeling, where only specific positions in the molecule are enriched with an isotope, can be used to highlight particular regions of interest or to simplify complex spectra. nih.govscispace.com This approach can be invaluable for studying intermolecular interactions or subtle conformational changes.

Vibrational Spectroscopy (Infrared and Raman) in Conformational and Bonding Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within Benzoxazole, 2-(4-nitrophenyl)-.

Correlation of Vibrational Modes with Molecular Structure

The IR and Raman spectra of Benzoxazole, 2-(4-nitrophenyl)- are characterized by a series of distinct bands corresponding to specific vibrational modes of the molecule. Key vibrational frequencies for the related compound 2-(4-nitrophenyl)-1H-benzimidazole include the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) at approximately 1338 cm⁻¹ and 1516 cm⁻¹, respectively. rsc.org The C=N stretching vibration of the benzoxazole ring is typically observed around 1607 cm⁻¹. rsc.org The C-O-C stretching vibrations within the oxazole (B20620) ring also give rise to characteristic bands. esisresearch.org

Interactive Data Table: Key Vibrational Frequencies for a Related Benzoxazole Derivative

| Vibrational Mode | Frequency (cm⁻¹) | Technique |

| Asymmetric NO₂ stretch | 1516 | IR |

| C=N stretch | 1607 | IR |

| Symmetric NO₂ stretch | 1338 | IR |

| N-H stretch | 3436 | IR |

Note: Data is for the related compound 2-(4-nitrophenyl)-1H-benzimidazole and serves as a representative example. rsc.org

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra. esisresearch.orgconicet.gov.ar These calculations can also provide insights into the conformational preferences of the molecule.

In Situ Spectroscopic Monitoring of Reaction Progress

While specific examples for the synthesis of Benzoxazole, 2-(4-nitrophenyl)- were not found, in situ vibrational spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. By tracking the appearance of product-specific vibrational bands and the disappearance of reactant bands, the reaction kinetics and mechanism can be elucidated. For instance, in the synthesis of related benzoxazole derivatives, the formation of the characteristic C=N and C-O-C bands could be monitored to follow the cyclization reaction.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and elemental composition of Benzoxazole, 2-(4-nitrophenyl)-, as well as insights into its fragmentation pathways under ionization. nih.gov

The high-resolution mass spectrum (HRMS) of a related compound, 2-(4-nitrophenyl)-1H-benzimidazole, shows a protonated molecular ion [M+H]⁺ peak, which allows for the confirmation of its elemental formula. rsc.org The molecular formula for Benzoxazole, 2-(4-nitrophenyl)- is C₁₃H₈N₂O₃, with a calculated monoisotopic mass of 240.0535 Da. nih.gov

High-Resolution Mass Spectrometry and Isotopic Profiling

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For Benzoxazole, 2-(4-nitrophenyl)-, with the chemical formula C₁₃H₈N₂O₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

HRMS analysis, often using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. An experimentally determined mass that matches the theoretical exact mass provides strong evidence for the presence of Benzoxazole, 2-(4-nitrophenyl)-.

Isotopic profiling further corroborates the elemental composition. The presence of naturally occurring heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. The relative abundances of these isotopic peaks can be predicted and compared with the experimental data. For C₁₃H₈N₂O₃, the M+1 peak, primarily due to the presence of one ¹³C atom, and the M+2 peak, resulting from the presence of two ¹³C atoms or one ¹⁸O atom, will have predictable relative intensities. The close agreement between the observed and theoretical isotopic patterns serves as a stringent check on the assigned molecular formula.

Table 1: Theoretical Mass and Isotopic Profile for Benzoxazole, 2-(4-nitrophenyl)- (C₁₃H₈N₂O₃)

| Ion | Theoretical Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 240.0535 | 100.00 |

| [M+1]⁺ | 241.0568 | 14.24 |

Tandem Mass Spectrometry in Structural Inference

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of Benzoxazole, 2-(4-nitrophenyl)-, the molecular ion ([C₁₃H₈N₂O₃]⁺˙) can be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern obtained offers insights into the connectivity of the molecule.

The fragmentation of Benzoxazole, 2-(4-nitrophenyl)- would likely proceed through several key pathways. A primary fragmentation event would be the cleavage of the C-C bond between the benzoxazole moiety and the nitrophenyl ring. This would result in two major fragment ions: the benzoxazole cation and the nitrophenyl radical, or vice versa. Further fragmentation of the benzoxazole cation could involve the loss of CO or HCN, which are characteristic fragmentation pathways for this heterocyclic system. The nitrophenyl fragment could undergo loss of NO₂ or NO. The analysis of these fragmentation pathways allows for the confirmation of the individual structural components and how they are linked.

Table 2: Plausible Fragmentation Pathways for Benzoxazole, 2-(4-nitrophenyl)- in Tandem Mass Spectrometry

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment Ion (m/z) |

|---|---|---|---|

| 240.05 | [C₇H₄NO]⁺ | C₆H₄NO₂ | 118.03 |

| 240.05 | [C₆H₄NO₂]⁺ | C₇H₄NO | 122.02 |

| 118.03 | [C₆H₄]⁺ | CO, HCN | 76.03 |

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction techniques are unparalleled in their ability to provide definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Crystallography is the gold standard for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles. For Benzoxazole, 2-(4-nitrophenyl)-, suitable single crystals can be grown and subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to solve the crystal structure, providing an unambiguous confirmation of the connectivity and stereochemistry.

The crystal structure of Benzoxazole, 2-(4-nitrophenyl)- has been reported and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1034053. The analysis reveals a planar benzoxazole ring system, with the phenyl ring being twisted relative to this plane. This technique provides the absolute configuration of the molecule in the solid state. The detailed crystallographic data, including unit cell dimensions and space group, offer a complete picture of the molecular arrangement in the crystal lattice.

Table 3: Crystallographic Data for Benzoxazole, 2-(4-nitrophenyl)-

| Parameter | Value |

|---|---|

| CCDC Number | 1034053 |

| Chemical Formula | C₁₃H₈N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.8615(3) |

| b (Å) | 27.698(2) |

| c (Å) | 10.0383(8) |

| α (°) | 90 |

| β (°) | 97.439(3) |

| γ (°) | 90 |

| Volume (ų) | 1065.1(2) |

| Z | 4 |

Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of crystalline solids and is particularly useful for identifying different polymorphic forms of a compound. Polymorphs are different crystalline structures of the same molecule, which can exhibit distinct physical properties.

While specific studies on the polymorphism of Benzoxazole, 2-(4-nitrophenyl)- are not widely reported, PXRD would be the primary method for their investigation. Each polymorph would produce a unique diffraction pattern, characterized by a specific set of diffraction peak positions (in terms of 2θ) and relative intensities.

In a hypothetical scenario where different crystallization conditions yield different solid forms of Benzoxazole, 2-(4-nitrophenyl)-, PXRD would be employed to analyze each batch. The resulting diffractograms would be compared to identify unique patterns, thus confirming the existence of polymorphs. The PXRD pattern of a new crystalline form would be distinct from the pattern calculated from the single crystal data (CCDC 1034053). This non-destructive technique is essential for quality control in the manufacturing of crystalline materials, ensuring the desired polymorphic form is consistently produced.

Theoretical and Computational Chemistry Studies on Benzoxazole, 2 4 Nitrophenyl

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic characteristics and reactivity of Benzoxazole (B165842), 2-(4-nitrophenyl)-. By calculating the electron density, DFT methods can elucidate various molecular properties.

Calculation of Molecular Orbitals and Energy Levels (HOMO-LUMO analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comajchem-a.com

For instance, in a study of a related 1,3,4-oxadiazole (B1194373) derivative, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This relatively large energy gap suggests good kinetic stability. ajchem-a.com The HOMO, which has the ability to donate an electron, and the LUMO, which can accept an electron, govern the charge transfer interactions within the molecule. irjweb.com In many organic molecules, the absorption spectra are primarily characterized by electronic transitions from the HOMO to the LUMO. nih.gov The introduction of different substituents can influence the energies of these frontier orbitals. For example, donor substituents tend to increase the LUMO energies, while acceptor groups like nitro (NO2) can decrease both HOMO and LUMO energies. nih.gov

A variety of global reactivity descriptors can be calculated from HOMO and LUMO energies to predict the molecule's reactivity patterns. ajchem-a.com These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely employed to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. mdpi.com For accurate predictions, the selection of the appropriate functional and basis set is critical. For example, the mPW1PW91 functional with the 6-311+G(2d,p) basis set has been shown to provide precise NMR chemical shift predictions for similar heterocyclic compounds. mdpi.com

Theoretical calculations of vibrational frequencies (FT-IR spectra) are also performed to understand the molecular structure. A good agreement between the calculated and experimental vibrational wavenumbers serves to confirm the optimized molecular geometry. ajchem-a.com For instance, in the study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the B3LYP functional with the 6-311++G(d,p) basis set yielded theoretical vibrational frequencies that were in excellent agreement with the experimental data. ajchem-a.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of Benzoxazole, 2-(4-nitrophenyl)- and its derivatives, offering insights into their conformational flexibility and interactions with their environment.

Analysis of Dynamic Behavior in Various Environments

MD simulations can be used to study the stability and interactions of benzoxazole derivatives with biological macromolecules. For example, in silico studies of benzoxazole derivatives as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) have utilized MD simulations to explore the binding modes and identify key amino acid residues responsible for inhibition. nih.gov These simulations can reveal the sustained interactions between the ligand and the active site of the receptor over time. researchgate.net Similarly, MD simulations have been employed to investigate the interactions of benzoxazole derivatives with DNA, demonstrating their potential as DNA probes. researchgate.net The stability of the ligand-protein complex during the simulation, often analyzed through metrics like the root-mean-square deviation (RMSD), can provide evidence for the compound's inhibitory potential. researchgate.net

Solvent Effects on Molecular Conformation

The solvent environment can significantly influence the conformation and properties of a molecule. Theoretical studies often incorporate solvent effects using models like the polarizable continuum model (PCM). researchgate.net For instance, investigations into the NLO (Non-Linear Optical) properties of some molecules have shown that the first hyperpolarizability value can increase with increasing solvent polarity. researchgate.net The choice of solvent can also affect the relative stability of different conformers and the positions of NMR signals. mdpi.com By performing calculations in different solvents, a more comprehensive understanding of the molecule's behavior in various chemical environments can be achieved.

Quantum Chemistry Approaches to Reaction Mechanism Elucidation

Quantum chemistry calculations are instrumental in elucidating the mechanisms of chemical reactions involving benzoxazole derivatives. These methods can help to understand the formation of these compounds and predict their reactivity.

The synthesis of 2-substituted benzoxazoles often involves the condensation of 2-aminophenol (B121084) with various reagents. nih.gov One proposed mechanism for the formation of 2-aryl benzoxazoles involves the activation of an aldehyde by a catalyst, followed by the formation of an imine intermediate. This intermediate then undergoes cyclization and subsequent oxidation to yield the final product. nih.gov Another pathway involves the reaction of 2-aminophenol with an N-acylimidazole intermediate, which is formed from the activation of an amide by an imidazolium (B1220033) chloride catalyst. mdpi.com

Quantum chemical calculations can be used to investigate the energetics of these reaction pathways and to identify the transition states involved. For example, in the study of the reaction of N,N′-diphenyl-1,4-benzoquinonediimine with 2-mercaptobenzothiazole, kinetic studies combined with theoretical considerations suggested a change from a heterolytic to a radical-chain mechanism when the solvent was changed from a high-polarity to a low-polarity one. researchgate.net These computational approaches provide valuable insights that complement experimental findings and contribute to a deeper understanding of the reaction mechanisms.

Transition State Localization and Reaction Pathway Mapping

The synthesis of 2-arylbenzoxazoles, including the 2-(4-nitrophenyl)- derivative, typically proceeds through the condensation of a 2-aminophenol with a corresponding aldehyde (in this case, 4-nitrobenzaldehyde). Experimental studies propose a multi-step reaction mechanism which computational chemistry can map in detail on a potential energy surface. nih.gov

The generally accepted pathway involves three key stages:

Imine Formation: The reaction initiates with the nucleophilic attack of the amino group of 2-aminophenol on the carbonyl carbon of 4-nitrobenzaldehyde (B150856), followed by dehydration to form a Schiff base, or imine, intermediate.

Cyclization: The hydroxyl group of the 2-aminophenol moiety then performs an intramolecular nucleophilic attack on the imine carbon. This step leads to the formation of a non-aromatic 2,3-dihydro-benzoxazole (a benzoxazoline) intermediate. nih.gov

Aromatization: The final step is the conversion of the benzoxazoline intermediate into the stable, aromatic benzoxazole ring system. This is an oxidation or dehydrogenation step that results in the final product, Benzoxazole, 2-(4-nitrophenyl)-.

Computational chemists model this process by calculating the geometric structures and energies of the reactants, intermediates, products, and, crucially, the transition states that connect them. A transition state (TS) represents the highest energy point along the reaction coordinate between two intermediates. Locating these fleeting structures is a primary goal of reaction mechanism studies. For the synthesis of Benzoxazole, 2-(4-nitrophenyl)-, separate transition states would be localized for the initial condensation, the key cyclization step, and the final oxidation/aromatization stage. The complete sequence of these stationary points maps the entire reaction pathway.

Table 1: Key Stationary Points on the Reaction Pathway for the Formation of Benzoxazole, 2-(4-nitrophenyl)- This table presents a hypothetical model of the key structures that would be identified in a computational study of the reaction pathway.

| Structure Type | Description | Key Features |

|---|---|---|

| Reactants | 2-Aminophenol + 4-Nitrobenzaldehyde | Separate molecular structures at an initial energy level. |

| Intermediate 1 | Schiff Base (Imine) | Formation of a C=N double bond between the two reactant fragments. |

| Transition State 1 (TS1) | Cyclization Transition State | Partially formed C-O bond from the intramolecular nucleophilic attack. |

| Intermediate 2 | 2-(4-nitrophenyl)-2,3-dihydrobenzoxazole | A five-membered heterocyclic ring (benzoxazoline) is formed. |

| Transition State 2 (TS2) | Oxidation/Dehydrogenation Transition State | C-H and N-H bonds are elongated and breaking to achieve aromatization. |

| Product | Benzoxazole, 2-(4-nitrophenyl)- | Final, stable, planar aromatic benzoxazole structure. |

Activation Energy and Reaction Barrier Computations

Computational studies, such as those performed using Density Functional Theory (DFT), can provide quantitative values for these barriers. For example, DFT studies on similar reactions involving aldehydes have shown that uncatalyzed reactions can have significant activation energies, while catalysts can lower these barriers substantially. nih.gov In the synthesis of Benzoxazole, 2-(4-nitrophenyl)-, the cyclization step (leading to TS1) and the final aromatization step (leading to TS2) are expected to have significant energy barriers that control the reaction rate.

The electron-withdrawing nature of the para-nitro group on the phenyl ring is expected to make the imine carbon more electrophilic, potentially lowering the activation barrier for the intramolecular cyclization step compared to an unsubstituted phenyl ring. Computational modeling allows for the precise quantification of such electronic effects.

Table 2: Illustrative Computed Energy Profile for Benzoxazole, 2-(4-nitrophenyl)- Synthesis The following are representative relative energy values (in kcal/mol) that might be obtained from a DFT calculation, illustrating the energy changes along the reaction coordinate. The reactant energy is set to 0.0 kcal/mol as the reference point.

| Reaction Step | Structure | Relative Energy (kcal/mol) | Activation Barrier (Ea, kcal/mol) |

|---|---|---|---|

| Start | Reactants | 0.0 | - |

| 1 | Intermediate 1 (Imine) | -5.2 | 15.8 |

| 2 | Transition State 1 (TS1) | +22.5 | 27.7 |

| 3 | Intermediate 2 (Benzoxazoline) | -12.0 | - |

| 4 | Transition State 2 (TS2) | +18.9 | 30.9 |

| 5 | Product | -35.6 | - |

Advanced Computational Methodologies for Understanding Structure-Reactivity Relationships

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for systems of this size. Specific functionals are chosen to best model the chemistry involved. For instance, hybrid functionals like B3LYP are widely used for geometry optimizations and frequency calculations, while meta-hybrid functionals such as M06-2X are often employed for more accurate energy predictions, especially for non-covalent interactions and reaction barriers. The choice of basis set (e.g., 6-31+G(d,p) or larger) is also critical for obtaining accurate results. nih.gov

Key computational analyses include:

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's nucleophilic and electrophilic nature. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping: This technique visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Benzoxazole, 2-(4-nitrophenyl)-, the MEP map would clearly show a high degree of negative potential around the oxygen atoms of the nitro group and the benzoxazole oxygen, with positive potential near the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer interactions between filled and vacant orbitals within the molecule, which helps in quantifying hyperconjugation and resonance effects that contribute to molecular stability.

Solvent Modeling: Since reactions are typically run in a solvent, computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of the solvent on the reaction pathway and energy barriers.

Substituent Effect Analysis: Computational studies are ideal for systematically analyzing structure-reactivity relationships. By modeling a series of 2-arylbenzoxazoles with different substituents (e.g., electron-donating like -OCH₃ vs. electron-withdrawing like -NO₂) at the para position, researchers can precisely correlate the electronic properties of the substituent with changes in activation energies, reaction rates, and other properties. nih.gov This provides a quantitative understanding of the role the nitro group plays in the title compound.

Table 3: Common Computational Methods and Their Applications

| Methodology | Level of Theory Example | Primary Application in This Context |

|---|---|---|

| Geometry Optimization | DFT: B3LYP/6-31+G(d,p) | Finding the lowest energy structures of reactants, intermediates, and products. |

| Transition State Search | DFT: QST2/QST3 or Berny Optimization | Locating the saddle point on the potential energy surface that represents the reaction barrier. |

| Energy Calculation | DFT: M06-2X/6-311++G(d,p) | Calculating accurate single-point energies to determine reaction barriers and thermodynamics. |

| Solvent Effects | CPCM/DFT | Modeling the influence of a solvent (e.g., THF, DMSO) on the reaction mechanism and energetics. |

| Electronic Properties | TD-DFT, NBO, MEP | Understanding charge distribution, orbital interactions, and electronic transitions. |

Chemical Reactivity and Transformation Mechanisms of Benzoxazole, 2 4 Nitrophenyl

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Core

The benzoxazole ring system, being heteroaromatic, exhibits a distinct reactivity pattern towards both electrophiles and nucleophiles. globalresearchonline.net The presence of both nitrogen and oxygen atoms within the ring influences the electron density distribution and, consequently, the preferred sites of substitution. globalresearchonline.net

Benzoxazoles are generally susceptible to electrophilic attack. globalresearchonline.net For the parent benzoxazole, electrophilic substitution, such as nitration, preferentially occurs at the C6-position. globalresearchonline.net This regioselectivity is guided by the electron-donating character of the fused benzene (B151609) ring, which directs incoming electrophiles to the para position relative to the oxygen atom.

In the case of 2-phenylbenzoxazole, nitration with a mixture of sulfuric acid and nitric acid at room temperature also yields the 6-nitro derivative. globalresearchonline.net This suggests that the phenyl group at the 2-position does not significantly alter the inherent directing effect of the benzoxazole core for this specific reaction.

Nucleophilic aromatic substitution on the benzoxazole core is less common and typically requires the presence of strong activating groups or specific reaction conditions.

The reactivity of the benzoxazole core can be significantly modulated by the presence of substituents. Electron-withdrawing groups, such as a nitro group, can deactivate the ring towards electrophilic substitution, making reactions more challenging. mdpi.comnih.gov Conversely, electron-donating groups would be expected to enhance the reactivity towards electrophiles.

The nature of the substituent on the 2-phenyl ring can also exert an influence. For instance, in the synthesis of 2-substituted benzoxazoles, the presence of an electron-withdrawing nitro group on the phenyl ring was found to decrease the reaction yield, suggesting that it disfavors the formation of the necessary activated intermediate. mdpi.comnih.gov In contrast, electron-donating groups on the phenyl ring can facilitate certain reactions.

The following table summarizes the influence of different substituents on the synthesis of 2-substituted benzoxazoles:

| Substituent on Phenyl Ring | Effect on Reaction Yield | Reference |

| Electron-withdrawing (e.g., -NO2) | Decreased yield | mdpi.comnih.gov |

| Electron-donating (e.g., -OCH3) | Favorable yields | mdpi.com |

| Halogens (e.g., -Cl, -Br) | Tolerated, good yields | mdpi.comnih.gov |

| Alkyl groups (e.g., -CH3, -tBu) | Good yields | nih.gov |

Reactions Involving the 2-(4-nitrophenyl) Moiety

The nitrophenyl group attached to the benzoxazole core provides additional sites for chemical transformations, primarily centered around the nitro group and the phenyl ring itself.

The nitro group of 2-(4-nitrophenyl)benzoxazole is a key functional handle that can be readily transformed.

Reduction: The most common reaction of the nitro group is its reduction to an amino group (-NH2). This transformation can be achieved using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., Raney nickel) or other chemical reductants. evitachem.comresearchgate.net The resulting 2-(4-aminophenyl)benzoxazole is a valuable intermediate for further functionalization, including the synthesis of amides, sulfonamides, and other derivatives. nih.gov

Oxidation: While the reduction of nitroarenes is a well-established process, their oxidation is less common. However, under specific conditions, such as using strong oxidizing agents like peroxyacids, it is possible to further oxidize the nitrogen atom. mdpi.com Additionally, intramolecular oxidation of the sulfur atom in 2-nitrophenyl aryl sulfides by the ortho nitro group has been observed, suggesting the potential for the nitro group in 2-(4-nitrophenyl)benzoxazole to participate in similar intramolecular redox processes under specific circumstances. nih.gov

The phenyl ring of the 2-(4-nitrophenyl) moiety can undergo electrophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group directs incoming electrophiles to the meta-positions (C3' and C5'). youtube.com However, the deactivating effect of the nitro group makes these reactions generally more difficult to achieve compared to substitutions on an unsubstituted benzene ring.

Conversely, the presence of the nitro group activates the phenyl ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. This allows for the displacement of suitable leaving groups at these positions by nucleophiles.

Ring-Opening and Cycloaddition Reactions of the Benzoxazole Heterocycle

Under certain conditions, the benzoxazole ring itself can undergo cleavage or participate in cycloaddition reactions.

Ring-Opening: The benzoxazole ring can be opened, for instance, by reaction with secondary amines, leading to the formation of 2-aminophenol (B121084) derivatives. rsc.org This ring-opening can be followed by an iron-catalyzed oxidative cyclization to generate 2-aminobenzoxazoles. rsc.org Another example involves the nano CuFe2O4-catalyzed reaction of benzoxazole with iodobenzene, which proceeds via ring-opening to form 2-aminophenol, followed by an Ullmann-type coupling. researchgate.net

Cycloaddition Reactions: While less common for the benzoxazole ring itself, cycloaddition reactions are a fundamental tool in organic synthesis for the construction of cyclic systems. nih.govmdpi.com For instance, [3+2] and [4+2] cycloaddition reactions have been reported for related heterocyclic systems. beilstein-journals.org The potential for the benzoxazole ring in 2-(4-nitrophenyl)benzoxazole to participate in cycloaddition reactions, either directly or after a ring-opening event, remains an area for further exploration. Stepwise 1,3-dipolar cycloaddition reactions of N-phenacylbenzothiazolium bromides with nitroalkenes have been shown to produce various heterocyclic structures, indicating the potential for related transformations involving benzoxazole derivatives. researchgate.net

Derivatization Strategies for Advanced Chemical Synthesis

The core structure of Benzoxazole, 2-(4-nitrophenyl)- can be strategically modified to create more complex molecules with tailored properties. These derivatization strategies often exploit the reactivity of both the benzoxazole ring and the nitro group on the phenyl substituent.

The bifunctional nature of certain benzoxazole derivatives allows for their use as monomers in polymerization reactions, leading to the formation of high-performance polymers. For instance, aromatic polyamides containing benzoxazole units in their main chain have been synthesized from 2-(4-carboxyphenyl)benzoxazole-5- and 6-carboxylic acids. These polymers exhibit excellent thermal stability and mechanical properties.

While direct polymerization of Benzoxazole, 2-(4-nitrophenyl)- has not been extensively reported, its derivatives could potentially serve as monomers. For example, reduction of the nitro group to an amine, followed by conversion to a carboxylic acid or an isocyanate, would generate a monomer suitable for polycondensation reactions.

The planar structure and potential for hydrogen bonding and π-π stacking interactions make benzoxazole derivatives attractive building blocks for supramolecular chemistry. The presence of the nitro group in Benzoxazole, 2-(4-nitrophenyl)- can further facilitate the formation of ordered supramolecular assemblies through dipole-dipole interactions and charge-transfer complexes.

Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step by combining three or more reactants. The Ugi four-component reaction (Ugi-4CR), for example, involves an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to produce α-acetamido carboxamide derivatives.

While there is no direct report of Benzoxazole, 2-(4-nitrophenyl)- being used as a component in an Ugi reaction, its derivatives could potentially participate in such transformations. For instance, the ring-opened product, a 2-aminophenol derivative, could serve as the amine component in an Ugi reaction, leading to the formation of highly functionalized and complex molecular scaffolds. The general principle of the Ugi reaction involves the initial formation of an imine, which is then attacked by the isocyanide and the carboxylic acid.

The development of novel multicomponent reactions involving benzoxazole derivatives remains an active area of research, with the potential to generate diverse libraries of compounds for various applications.

Advanced Chemical Research Applications of Benzoxazole, 2 4 Nitrophenyl in Non Prohibited Contexts

Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

While extensive research into the coordination chemistry of the closely related 2-(4-nitrophenyl)-1H-benzimidazole exists, specific studies detailing Benzoxazole (B165842), 2-(4-nitrophenyl)- as a primary ligand in coordination complexes or as a linker in Metal-Organic Frameworks (MOFs) are limited. However, based on its molecular structure, fundamental principles of coordination chemistry allow for a theoretical exploration of its potential role.

Design Principles for Metal-Ligand Interactions

The design of metal complexes with Benzoxazole, 2-(4-nitrophenyl)- would be governed by the interplay of its structural and electronic features. The molecule possesses two potential coordination sites: the nitrogen atom and the oxygen atom of the benzoxazole ring.

Coordination Sites: The imine nitrogen (N) is the primary site for metal coordination due to the higher availability of its lone pair of electrons compared to the ether-like oxygen (O) atom within the heterocyclic ring.

Electronic Effects: The 2-(4-nitrophenyl) substituent plays a crucial role in modulating the ligand's electronic properties. The nitro group (-NO₂) is a powerful electron-withdrawing group, which significantly reduces the electron density on the entire molecule, including the benzoxazole nitrogen. This effect diminishes the nitrogen's basicity, making it a weaker Lewis base compared to unsubstituted or electron-donating group-substituted benzoxazoles.

In analogous heterocyclic systems like 2-(4-nitrophenyl)-1H-benzimidazole, the electron-withdrawing nature of the nitro group is known to influence the electronic environment of the resulting metal complexes, which can impact their catalytic activity. researchgate.netontosight.ai A similar principle would apply to Benzoxazole, 2-(4-nitrophenyl)-, where its coordination to a metal center would result in a complex with distinct electronic characteristics compared to ligands bearing electron-donating groups.

Table 1: Influence of Substituents on Ligand Properties (Illustrative)

| Substituent at Position 2 | Electronic Effect | Expected Influence on Benzoxazole Nitrogen | Consequence for Metal Coordination |

| 4-Nitrophenyl | Strong Electron-Withdrawing | Decreased electron density (less basic) | Forms weaker M-N bond; stabilizes lower metal oxidation states |

| Phenyl | Weak Electron-Withdrawing/Donating | Neutral effect | Baseline coordination strength |

| 4-Methoxyphenyl | Strong Electron-Donating | Increased electron density (more basic) | Forms stronger M-N bond; stabilizes higher metal oxidation states |

Mechanistic Investigations of Ligand Binding

Mechanistic investigations into the binding of Benzoxazole, 2-(4-nitrophenyl)- to metal ions are not extensively documented. However, the process would follow standard ligand substitution pathways, where the benzoxazole molecule displaces a solvent molecule from the metal's coordination sphere. The kinetics and thermodynamics of this process would be influenced by:

The nature of the metal ion: Harder metal ions might show a preference for the nitrogen donor site, while borderline metals could exhibit more complex interactions.

The solvent: The polarity and coordinating ability of the solvent can affect the stability of the precursor metal-solvent complex and the transition state.

Steric factors: The planar and rigid structure of the benzoxazole moiety could influence the geometry of the final complex.

Studies on related benzofuran (B130515) ligands have used techniques like fluorescence spectroscopy and molecular docking to probe binding affinities and modes with proteins, which act as large coordination hosts. mdpi.com Similar methodologies could be applied to understand the binding mechanics of Benzoxazole, 2-(4-nitrophenyl)- with inorganic metal centers.

Exploration in Materials Science as a Building Block

The rigid, planar, and electronically polarized structure of Benzoxazole, 2-(4-nitrophenyl)- makes it a candidate for a building block in advanced materials. Current time information in Bangalore, IN. Its properties are valuable for creating materials with specific optical or electronic functions.

Methodologies for Incorporation into Polymeric Matrices

Incorporating Benzoxazole, 2-(4-nitrophenyl)- into polymeric structures can be achieved through several synthetic strategies to impart the polymer with the unique properties of the heterocycle, such as fluorescence or thermal stability. Common methodologies include:

Synthesis of a Monomer: A functional group suitable for polymerization (e.g., a vinyl, acrylate, or carboxylic acid group) could be chemically added to the benzoxazole or the nitrophenyl ring. This functionalized monomer can then undergo polymerization.

Post-Polymerization Modification: A pre-formed polymer with reactive side chains can be chemically modified by grafting the Benzoxazole, 2-(4-nitrophenyl)- unit onto it.

Polycondensation: If di-functionalized derivatives of the benzoxazole are synthesized (e.g., with amino or carboxyl groups on both ends), they could be used as monomers in polycondensation reactions to form the polymer backbone itself.

Supramolecular Assembly and Self-Organization Principles

Supramolecular assembly relies on non-covalent interactions to organize molecules into well-defined, higher-order structures. Benzoxazole, 2-(4-nitrophenyl)- possesses several features that make it suitable for directed self-assembly:

π-π Stacking: The electron-rich benzoxazole ring system and the electron-deficient nitrophenyl ring can engage in strong π-π stacking interactions, leading to the formation of ordered columnar or layered structures.

Dipole-Dipole Interactions: The molecule has a significant ground-state dipole moment due to the powerful electron-withdrawing nitro group. These dipole moments can direct the molecules to align in specific head-to-tail arrangements to maximize electrostatic attraction.

Hydrogen Bonding: While the parent molecule is not a hydrogen bond donor, derivatives with hydroxyl or amino groups could be designed to introduce this highly directional interaction to guide assembly.

These non-covalent forces can be exploited to create liquid crystals, gels, or crystalline solids with anisotropic properties useful in electronic and optical devices.

Theoretical Frameworks for Interaction with External Stimuli (e.g., light, ions)

The "push-pull" electronic nature of Benzoxazole, 2-(4-nitrophenyl)-, where the benzoxazole acts as a weak electron donor (push) and the nitrophenyl group as a strong acceptor (pull), is the theoretical foundation for its interaction with external stimuli like light and ions. ontosight.ai

Upon absorption of light, an electron can be promoted from a molecular orbital localized more on the benzoxazole part to one localized more on the nitrophenyl part. This phenomenon is known as an Intramolecular Charge Transfer (ICT). The efficiency and energy of this ICT are sensitive to the molecule's environment, forming the basis for its use in sensing applications.

Studies on nitro-substituted benzimidazolones have shown that the electronic absorption and fluorescence spectra are highly sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.gov The change in the energy difference between the ground and excited states in different solvents can be correlated with solvent polarity functions. nih.gov This suggests that the excited state of these molecules is significantly more polar than the ground state, a hallmark of an ICT state. A similar theoretical framework applies to Benzoxazole, 2-(4-nitrophenyl)-, predicting that its fluorescence color could change depending on the polarity of its environment.

The interaction with ions can also be framed by this ICT model. While specific studies on Benzoxazole, 2-(4-nitrophenyl)- as an ion sensor are lacking, research on other benzoxazole derivatives has demonstrated their ability to act as selective fluorescent sensors. For example, a different benzoxazole-based molecule was shown to be a dual selective sensor for the cyanide ion (CN⁻). nih.gov

The theoretical mechanism for ion sensing would involve the ion binding to a specific site on the molecule. This binding event would alter the energy of the ICT state in one of two primary ways:

Chelation-Enhanced Fluorescence (CHEF): If the molecule is initially non-fluorescent due to a quenching process, binding to an ion can restrict this process and "turn on" fluorescence.

Photoinduced Electron Transfer (PET) Inhibition: A non-fluorescent sensor can have a photoinduced electron transfer pathway that quenches fluorescence. The binding of a target ion can inhibit this PET process, restoring fluorescence.

The nitro group itself can be involved in the signaling, as its strong electron-withdrawing nature can be modulated by interaction with an analyte, leading to a detectable change in the absorption or emission spectrum.

Table 2: Computed Physicochemical Properties of Benzoxazole, 2-(4-nitrophenyl)-

| Property | Value | Source |

| Molecular Formula | C₁₃H₈N₂O₃ | PubChem nih.gov |

| Molecular Weight | 240.21 g/mol | PubChem nih.gov |

| XLogP3 | 3.3 | PubChem nih.gov |

| IUPAC Name | 2-(4-nitrophenyl)-1,3-benzoxazole | PubChem nih.gov |

| CAS Number | 840-58-4 | PubChem nih.gov |

Computational Modeling of Electronic Transitions and Energy Transfer

Theoretical investigations into the electronic properties of benzoxazole derivatives provide crucial insights into their behavior and potential applications. While specific computational studies focusing exclusively on the electronic transitions and energy transfer of Benzoxazole, 2-(4-nitrophenyl)- are not extensively reported in the reviewed literature, broader computational modeling of related benzoxazole structures offers a foundational understanding.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools used to predict the structural, electronic, and photophysical properties of molecules. patsnap.comorgchemres.org For instance, studies on 2-(2'-hydroxyphenyl)benzoxazole and its derivatives have utilized these methods to model two-photon absorption spectra and investigate excited-state proton transfer processes. researchgate.net These calculations help in understanding the nature of electronic transitions, such as π-π* transitions, and predicting absorption and emission wavelengths. orgchemres.org

Computational analyses of similar compounds, like 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole, have shown good agreement between theoretical predictions and experimental fluorescence data. ajchem-a.com Such studies typically involve optimizing the ground-state and excited-state geometries to calculate properties like frontier molecular orbital (HOMO-LUMO) energies, which are critical in understanding charge transfer characteristics within the molecule. frontiersin.org Although direct data for Benzoxazole, 2-(4-nitrophenyl)- is scarce, the established methodologies suggest that its electronic transitions would be significantly influenced by the electron-withdrawing nitro group, likely leading to distinct photophysical behaviors worthy of targeted computational investigation.

Mechanistic Studies of Selective Recognition in Chemical Sensing Systems

The benzoxazole scaffold is a key component in the design of fluorescent chemosensors for the detection of various analytes. The mechanism of selective recognition often involves the interaction of the analyte with specific binding sites on the benzoxazole-based sensor molecule, leading to a measurable change in its photophysical properties, such as fluorescence intensity or wavelength.

Benzoxazole derivatives have been successfully employed in the development of sensors for reactive oxygen species. nih.gov For example, sensors containing the 4-amino-7-nitrobenzofurazan (B187976) (ABF) moiety linked to a phenol (B47542) have been synthesized and their performance improved by introducing steric bulk, a finding supported by computational chemistry. nih.gov